

Comparative analysis of the binding modes of Gelsemiol derivatives

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Compound of Interest

Compound Name: *Gelsemiol*
Cat. No.: B169378

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Comparative Analysis of the Binding Modes of Gelsemium Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding modes of a series of Gelsemium alkaloids, focusing on their interactions with key inhibitory neurotransmitter receptors in the central nervous system: the glycine receptor (GlyR) and the γ -aminobutyric acid type A receptor (GABAAR). The information presented is a synthesis of findings from computational molecular docking studies and experimental electrophysiological assays. While the initial topic specified "**Gelsemiol** derivatives," the available scientific literature predominantly focuses on the broader class of "Gelsemium alkaloids." This guide therefore details the binding characteristics of these naturally occurring compounds.

Quantitative Data Summary

The binding affinities of Gelsemium alkaloids to their target receptors have been evaluated using both computational and experimental methods. The following tables summarize the key quantitative data from these studies, providing a basis for comparing the binding modes of these compounds.

Table 1: Experimental Binding Affinities of Gelsemium Alkaloids for Glycine and GABA Receptors

This table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values obtained from electrophysiological experiments. These values indicate the concentration of the alkaloid required to inhibit or activate the receptor by 50%, respectively. Lower values signify higher potency.

Alkaloid	Receptor	IC50 (µM)	EC50 (µM)	Reference
Koumine	GlyR α1	9.587	-	[1]
GlyR α1	31.5 ± 1.7	-	[2]	
GlyR α2	-	-	[2]	
GlyR α3	-	-	[2]	
GABAAR	142.8	-	[1]	
Gelsemine	GlyR α1	10.36	-	[1]
Native GlyRs	~40	-	[2]	
Spinal GlyRs	~42	-	[2]	
GABAAR	170.8	-	[1]	
Recombinant &				
Native GABAARs	55–75	-	[2]	
Gelsevirine	GlyR α1	82.94	-	[1]
GlyR α1	40.6 ± 8.2	-	[2]	
GlyR α3	-	-	[2]	
GABAAR	251.5	-	[1]	
Gelsenicine	GABAAR	-	192.1	[1]

Note: Some values for GlyR α2 and α3 were not determined in the cited studies.

Table 2: Computational Docking Scores of Gelsemium Alkaloids at Glycine and GABA Receptors

Molecular docking studies predict the preferred binding orientation of a ligand to a receptor and estimate the binding affinity, typically represented as a docking score in kcal/mol. More negative scores indicate a more favorable predicted binding interaction.

Alkaloid	Receptor Target	Median Docking Score (kcal/mol)	Reference
Koumine	GlyR (orthosteric site)	High	[1]
GABAAR (Site 1: α/γ interface)	No significant difference	[1]	
GABAAR (Site 2: α+γ interface)	No significant difference	[1]	
GABAAR (Site 3: γ/β interface)	No significant difference	[1]	
Gelsemine	GlyR (orthosteric site)	High	[1]
GABAAR (Site 1: α/γ interface)	No significant difference	[1]	
GABAAR (Site 2: α+γ interface)	No significant difference	[1]	
GABAAR (Site 3: γ/β interface)	No significant difference	[1]	
Gelsevirine	GlyR (orthosteric site)	High	[1]
GABAAR (Site 1: α/γ interface)	No significant difference	[1]	
GABAAR (Site 2: α+γ interface)	No significant difference	[1]	
GABAAR (Site 3: γ/β interface)	No significant difference	[1]	
Gelsenicine	GlyR (orthosteric site)	Low	[1]
GABAAR (Site 1: α/γ interface)	No significant difference	[1]	
GABAAR (Site 2: α+γ interface)	No significant difference	[1]	

GABAAR (Site 3: γ/β interface)	No significant difference	[1]
Humantenirine	GlyR (orthosteric site)	Low
GABAAR (Site 1: α/γ interface)	No significant difference	[1]
GABAAR (Site 2: $\alpha+\gamma$ interface)	No significant difference	[1]
GABAAR (Site 3: γ/β interface)	No significant difference	[1]

Experimental and Computational Methodologies

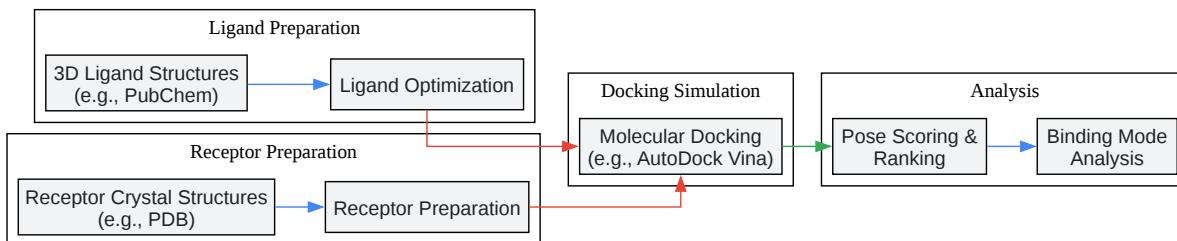
The data presented in this guide were generated using a combination of *in silico* and *in vitro* techniques.

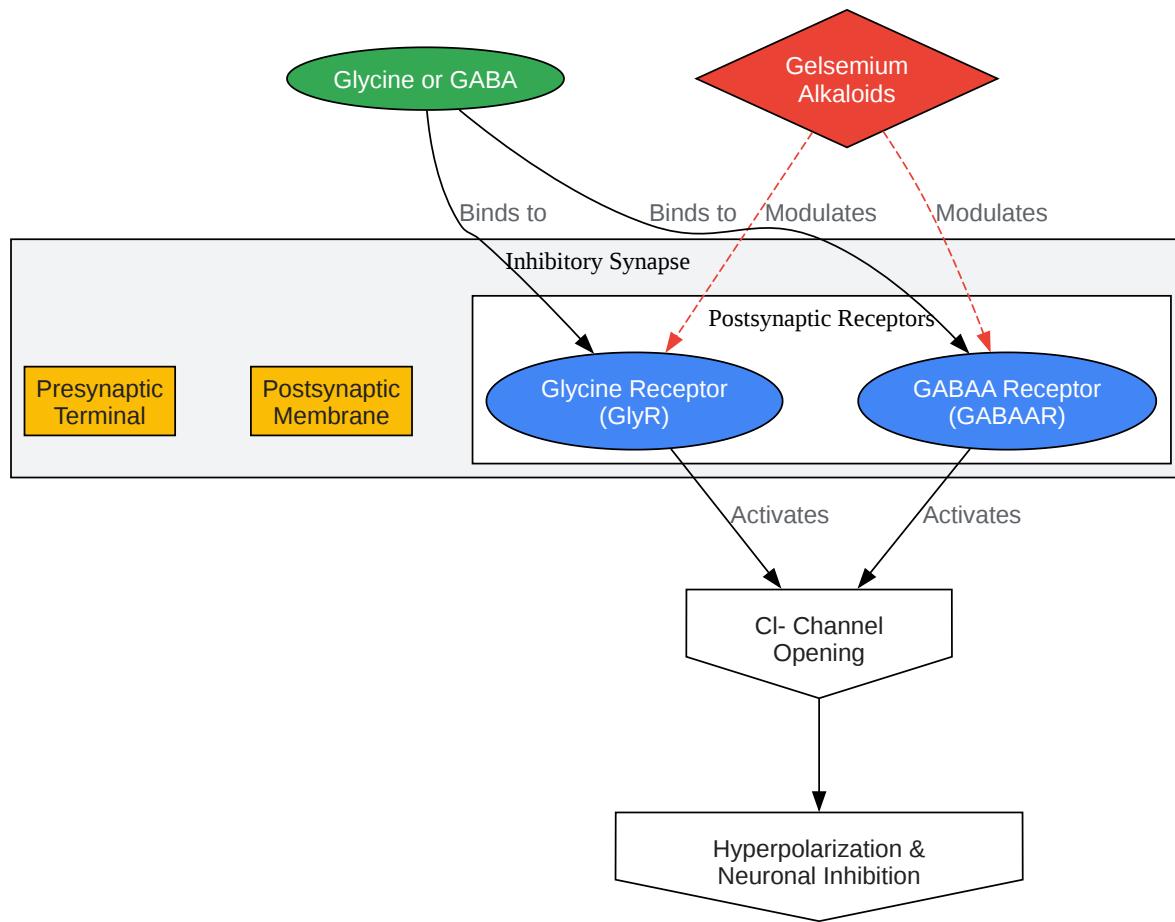
Molecular Docking

Computational docking simulations were employed to predict the binding modes and affinities of *Gelsemium* alkaloids with GlyR and GABAAR.[1]

Protocol:

- **Ligand and Receptor Preparation:** Three-dimensional structures of the *Gelsemium* alkaloids were obtained from databases like PubChem and optimized. The crystal structures of the target receptors (GlyR and GABAAR) were retrieved from the Protein Data Bank.
- **Docking Simulation:** Software such as AutoDock Vina was used to perform the docking calculations. A grid box was defined around the putative binding site on the receptor.
- **Analysis:** The resulting docking poses were ranked based on their docking scores, which represent the predicted binding affinity. The conformers with the lowest binding energy were selected for further analysis.



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References

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